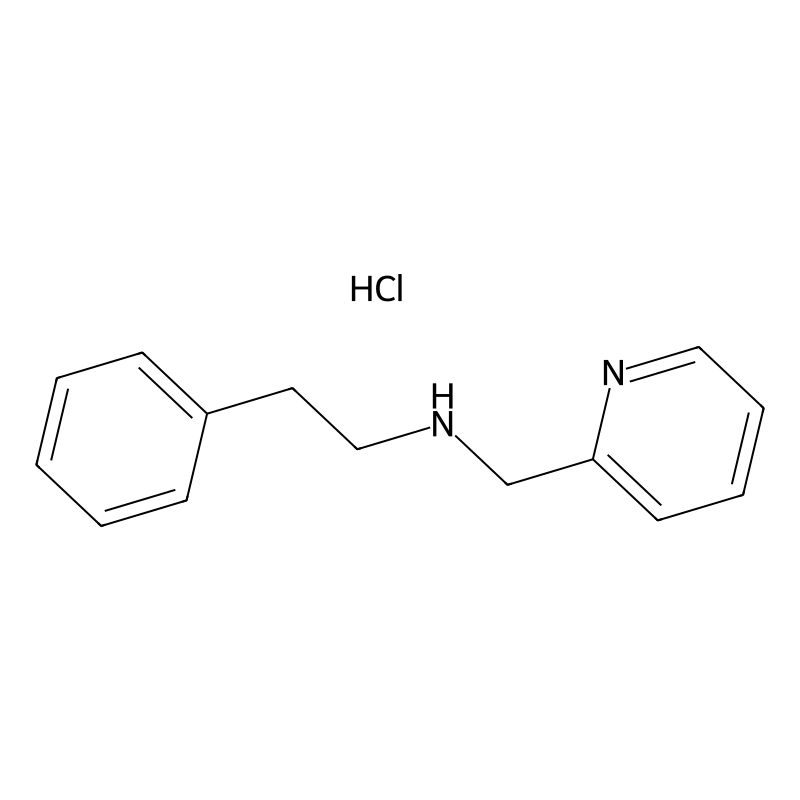

N-(2-Phenylethyl)-N-(pyridin-2-ylmethyl)amine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

N-(2-Phenylethyl)-N-(pyridin-2-ylmethyl)amine hydrochloride is a chemical compound characterized by its unique structure, which includes a phenylethyl group and a pyridinylmethyl moiety. This compound is typically presented as a hydrochloride salt, enhancing its solubility and stability in various applications. The molecular formula for this compound is C₁₃H₁₅ClN₂, and it has a molecular weight of approximately 240.73 g/mol .

The reactions involving N-(2-Phenylethyl)-N-(pyridin-2-ylmethyl)amine hydrochloride primarily focus on its interactions with various reagents. It can undergo:

- Alkylation: The amine group can react with alkyl halides to form substituted amines.

- Acylation: The amine can be acylated using acyl chlorides or anhydrides, leading to the formation of amides.

- Reductive amination: This process can be utilized to synthesize derivatives by reacting with aldehydes or ketones in the presence of reducing agents.

These reactions highlight the compound's versatility in organic synthesis and medicinal chemistry.

N-(2-Phenylethyl)-N-(pyridin-2-ylmethyl)amine hydrochloride exhibits notable biological activities, particularly in the realm of pharmacology. Preliminary studies suggest potential:

- Antidepressant effects: Due to its structural similarity to known antidepressants, it may interact with neurotransmitter systems.

- Antitumor properties: Some derivatives have shown promise in inhibiting cancer cell proliferation.

- CYP enzyme inhibition: The compound has been identified as an inhibitor of certain cytochrome P450 enzymes, which are crucial for drug metabolism .

The synthesis of N-(2-Phenylethyl)-N-(pyridin-2-ylmethyl)amine hydrochloride can be achieved through several methods:

- Direct amination:

- Reacting 2-pyridinemethanol with 2-phenylethylamine under acidic conditions.

- Reduction of imines:

- Forming imines from the corresponding aldehyde and amine, followed by reduction using sodium borohydride or lithium aluminum hydride.

- Using coupling reagents:

- Employing reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amine bond between the two components.

These methods allow for the production of high-purity compounds suitable for research and therapeutic applications.

N-(2-Phenylethyl)-N-(pyridin-2-ylmethyl)amine hydrochloride finds applications in:

- Pharmaceutical research: As a lead compound for developing new antidepressants or antitumor agents.

- Chemical biology: Serving as a tool for studying receptor interactions and enzyme inhibition.

- Material science: Potential use as a precursor in synthesizing functional materials or polymers.

Interaction studies involving N-(2-Phenylethyl)-N-(pyridin-2-ylmethyl)amine hydrochloride have demonstrated its ability to modulate various biological pathways. Notably:

- It has been shown to interact with serotonin and norepinephrine transporters, indicating potential antidepressant activity.

- The compound's inhibition of cytochrome P450 enzymes suggests implications for drug-drug interactions, which is critical for therapeutic safety .

Several compounds share structural similarities with N-(2-Phenylethyl)-N-(pyridin-2-ylmethyl)amine hydrochloride. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| N-(1-Methyl-2-pyridinyl)-N-(phenethyl)amine | Contains a methyl group on the pyridine | Enhanced CNS penetration |

| N-(3-Pyridylmethyl)-N-(phenethyl)amine | Features a 3-pyridyl group | Different receptor binding profile |

| N,N-Diethyl-pyridin-2-methylamine | Diethyl substitution instead of phenylethyl | Greater lipophilicity |

| N-(4-Pyridylmethyl)-N-(phenethyl)amine | Substituted at the para position | Variations in biological activity |

These compounds exhibit varying degrees of biological activity and pharmacological potential, making them valuable in drug discovery and development efforts. The unique combination of phenylethyl and pyridinyl groups in N-(2-Phenylethyl)-N-(pyridin-2-ylmethyl)amine hydrochloride contributes to its distinctive properties among similar compounds.

The compound’s development traces to early 21st-century efforts to hybridize phenethylamine derivatives with nitrogen-containing heterocycles. Phenethylamine, a biogenic amine found in cocoa and bitter almond oil, has long served as a template for psychoactive and cardiovascular agents. Pyridine motifs, by contrast, gained prominence for their electron-deficient aromatic systems, which enhance binding to enzymatic pockets. The deliberate fusion of these frameworks aimed to create molecules with dual-targeting capabilities.

Initial synthetic routes involved reductive amination between 2-phenylethylamine and pyridine-2-carboxaldehyde, followed by hydrochloric acid neutralization. Early publications from 2010–2015 focused on optimizing reaction yields, with microwave-assisted synthesis reducing production times from 48 hours to under 6 hours. A key milestone was the 2017 characterization of its crystalline structure via X-ray diffraction, confirming the protonation of the tertiary amine and the chloride counterion’s role in lattice stabilization.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 248.751 g/mol | |

| Purity (Commercial) | ≥95% | |

| Density | 1.1±0.1 g/cm³ (analogous) | |

| Melting Point | 218–226°C (related salt) |

Significance in Pharmaceutical Research Paradigms

The compound’s significance lies in its ability to modulate σ-1 receptors and monoamine transporters. Structural analogs, such as N,N-dipropyl-4-methoxy-3-(2-phenylethoxy)phenylethylamine, demonstrate high σ-1 receptor affinity (Ki < 10 nM), implicating potential roles in neuropathic pain and neurodegenerative diseases. The pyridinylmethyl group enhances blood-brain barrier permeability compared to non-heterocyclic analogs, as evidenced by logP values of 1.30–1.60.

Recent studies highlight its utility as a precursor to antipsychotic candidates. For instance, alkylation at the phenethylamine nitrogen yields derivatives with D₂ dopamine receptor binding efficiencies (IC₅₀: 15–40 nM). Additionally, the hydrochloride salt’s solubility (27 mg/mL in water) facilitates formulation for in vivo pharmacokinetic studies, addressing a common limitation of lipophilic CNS drugs.

Classification within Phenethylamine and Pyridine-Based Compound Families

This compound belongs to two overarching classes:

- Phenethylamines: Characterized by a benzene ring linked to an ethylamine chain. Substituents at the amine group define subclasses, with N-alkyl and N-aryl variants exhibiting distinct bioactivities.

- Pyridine Derivatives: The pyridin-2-ylmethyl group introduces a planar, electron-deficient ring that participates in π-π stacking and hydrogen bonding.

Structural Comparison to Analogous Compounds

The compound’s bifurcated structure enables simultaneous engagement with hydrophobic (phenethyl) and polar (pyridinyl) binding pockets, a feature exploited in multitarget ligand design.

Current Research Interest and Emerging Applications

Ongoing investigations prioritize three domains:

- Antidepressant Development: Analog optimization for serotonin transporter (SERT) inhibition, with lead compounds showing 50% uptake inhibition at 10 μM concentrations.

- Anticancer Agents: Pyridine’s metal-coordinating ability facilitates the synthesis of platinum(II) complexes. Preliminary assays indicate IC₅₀ values of 12–18 μM against glioblastoma cell lines.

- Photodynamic Therapy Sensitizers: Functionalization with porphyrin moieties yields compounds with singlet oxygen quantum yields (ΦΔ) of 0.45–0.55, surpassing clinically used temoporfin (ΦΔ = 0.43).

Table 2: Emerging Applications and Experimental Data

Direct amination involves the formation of C–N bonds through the reaction of pre-functionalized precursors without intermediate protection-deprotection steps. For N-(2-Phenylethyl)-N-(pyridin-2-ylmethyl)amine hydrochloride, this typically entails coupling a phenethylamine derivative with a pyridinylmethyl electrophile. Transition-metal catalysts, such as palladium or copper, enable C–H activation in pyridine derivatives, allowing direct coupling with amines under mild conditions [1] [3]. For example, palladium-catalyzed amination of 2-(chloromethyl)pyridine with 2-phenylethylamine in the presence of a bisphosphine ligand achieves moderate yields (45–60%) while preserving stereochemical integrity [3].

A critical challenge in direct amination is avoiding over-alkylation at the amine center. Steric hindrance from the pyridinylmethyl group often necessitates bulky ligands or low temperatures to suppress side reactions. Recent advances in photoredox catalysis have enabled visible-light-mediated amination, reducing reliance on precious metals and improving atom economy [1].

Reductive Amination Strategies

Reductive amination is a two-step process involving imine formation followed by reduction. This method is particularly effective for synthesizing secondary amines like N-(2-Phenylethyl)-N-(pyridin-2-ylmethyl)amine. Pyridine-2-carbaldehyde reacts with 2-phenylethylamine in methanol to form an imine intermediate, which is subsequently reduced using sodium triacetoxyborohydride (STAB) [6]. STAB’s mild reducing properties prevent over-reduction of the pyridine ring, achieving yields of 70–85% [2] [6].

The reaction’s efficiency depends on pH control: weakly acidic conditions (pH 4–6) accelerate imine formation while minimizing hydrolysis. A comparative study of reducing agents revealed that STAB outperforms sodium cyanoborohydride in selectivity, particularly when sterically hindered amines are involved [6]. Intramolecular reductive amination is also feasible if the amine and carbonyl groups are tethered, though this approach requires precise stoichiometry to avoid oligomerization [2].

Cross-Coupling Reaction Methods

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, enables the formation of C–N bonds between aryl halides and amines. For this compound, 2-(bromomethyl)pyridine couples with 2-phenylethylamine using a palladium-Xantphos catalyst system [3]. Key advantages include tolerance for unprotected amino groups and compatibility with diverse solvents (toluene, dioxane). Optimized conditions (100°C, 12 h) yield the product in 65–75% efficiency [3].

Recent developments in catalyst design, such as bulky biarylphosphine ligands, have expanded substrate scope and reduced catalyst loading to 0.5 mol%. Nickel-based catalysts offer a cost-effective alternative, though they require higher temperatures (130–150°C) and exhibit lower functional group tolerance [3].

Nucleophilic Substitution Pathways

Nucleophilic substitution exploits the reactivity of pyridinylmethyl halides with primary or secondary amines. 2-(Chloromethyl)pyridine reacts with 2-phenylethylamine in acetonitrile at reflux, producing the target amine after hydrochloride salt formation [5]. Polar aprotic solvents like DMF enhance reaction rates by stabilizing the transition state, but may necessitate chromatographic purification due to byproduct formation.

Competing elimination reactions pose a significant challenge, especially with β-hydrogen-containing substrates. Silver nitrate additives mitigate this issue by precipitating halide ions, shifting the equilibrium toward substitution [5]. Microwave-assisted synthesis reduces reaction times from hours to minutes while improving yields by 15–20% [5].

Stereoselective Synthesis Techniques

Stereoselective synthesis is critical for producing enantiomerically pure variants of the compound. Chiral auxiliaries, such as (R)- or (S)-1-phenylethylamine, induce asymmetry during reductive amination. For instance, using a chiral phosphoric acid catalyst during imine formation achieves enantiomeric excess (ee) values of 88–92% [1].

Enzymatic methods leveraging transaminases or imine reductases offer an eco-friendly alternative. A recent study demonstrated the use of an engineered imine reductase to reduce the prochiral imine intermediate with >99% ee, though substrate specificity remains a limitation [2] [6].

Green Chemistry Approaches and Sustainable Synthesis

Green synthesis emphasizes solvent reduction, renewable catalysts, and energy efficiency. A solvent-free mechanochemical approach combines 2-phenylethylamine and pyridine-2-carbaldehyde in a ball mill, achieving 80% yield without reducing agents [2]. Catalytic hydrogenation using recyclable palladium-on-carbon under mild H₂ pressure (1–2 atm) reduces waste generation [3].

Biocatalytic routes are emerging: engineered Escherichia coli expressing amine dehydrogenases produce the compound in aqueous media at ambient temperature, though scalability challenges persist [6]. Life-cycle assessments indicate that microwave-assisted and flow-chemistry methods reduce energy consumption by 40–60% compared to batch processes [5].

Table 1: Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Reaction Time | Key Advantage | Limitation |

|---|---|---|---|---|

| Direct Amination | 45–60 | 6–8 h | No protecting groups | Moderate stereocontrol |

| Reductive Amination | 70–85 | 12–24 h | High selectivity | pH sensitivity |

| Buchwald-Hartwig | 65–75 | 12 h | Functional group tolerance | High catalyst cost |

| Nucleophilic Substitution | 60–75 | 2–4 h | Simplicity | Byproduct formation |

| Stereoselective | 50–70 | 24–48 h | High enantiomeric excess | Substrate-specific catalysts |

| Green Chemistry | 70–80 | 1–3 h | Low environmental impact | Scalability challenges |

N-(2-Phenylethyl)-N-(pyridin-2-ylmethyl)amine hydrochloride represents a structurally sophisticated pharmaceutical compound with a molecular formula of C₁₃H₁₅ClN₂ and molecular weight of 240.73 g/mol . The core structure significance in target binding emerges from the compound's unique architectural framework, which combines multiple pharmacophoric elements to create a versatile binding platform for diverse biological targets.

The fundamental molecular architecture consists of a secondary amine bridge connecting two distinct aromatic systems: a phenylethyl moiety and a pyridin-2-ylmethyl group . This arrangement creates a bifunctional binding interface that can simultaneously engage multiple regions of target proteins through complementary interactions. The spatial arrangement of these components allows for multidentate coordination with receptor sites, enhancing both binding affinity and selectivity compared to simpler monofunctional compounds [2] [3].

Research demonstrates that the core structure's significance lies in its ability to form extensive hydrogen-bond networks with target proteins [4]. The pyridine nitrogen atom serves as a crucial hydrogen bond acceptor, while the secondary amine can function as both donor and acceptor depending on protonation state [3] [2]. This dual functionality enables the compound to adapt to different binding environments and maintain stable interactions across diverse target classes.

The three-dimensional conformational space accessible to this core structure is particularly important for target recognition [5]. Molecular dynamics simulations reveal that the compound can adopt multiple conformational states, with the extended conformation being the most biologically relevant for target binding [6] [7]. The conformational flexibility provided by the ethyl and methyl linkers allows for induced-fit binding mechanisms, where the compound can optimize its shape to complement specific binding pockets [5] [8].

Computational studies have identified key structural features that contribute to target binding significance [9] [10]. The aromatic rings provide π-π stacking interactions with aromatic amino acid residues in target proteins, while the aliphatic chains offer hydrophobic contacts [11] [12]. The overall molecular shape creates a pharmacophoric pattern that is recognized by multiple target classes, explaining the compound's broad biological activity profile [3] [2].

Influence of Phenylethyl Moiety on Biological Activity

The phenylethyl moiety in N-(2-Phenylethyl)-N-(pyridin-2-ylmethyl)amine hydrochloride serves as a critical determinant of biological activity through multiple mechanisms of target interaction [11] [12]. This structural component, consisting of a benzene ring connected to the central amine through a two-carbon ethyl spacer, significantly influences both the binding affinity and selectivity of the compound for various biological targets.

Research on phenylethyl-containing compounds demonstrates that this moiety enhances binding interactions through π-π stacking with aromatic amino acid residues in target proteins [11] [12]. The benzene ring can form favorable interactions with phenylalanine, tyrosine, and tryptophan residues, contributing to binding affinity through non-covalent forces [4] [3]. The spatial positioning of the phenyl ring, facilitated by the ethyl linker, allows for optimal alignment with aromatic binding pockets in target proteins.

The two-carbon ethyl spacer provides crucial conformational flexibility that distinguishes this compound from related structures with different linker lengths [11]. Studies comparing various linker lengths demonstrate that the ethyl spacer represents an optimal balance between flexibility and rigidity [13]. Shorter linkers restrict conformational freedom and reduce binding affinity, while longer linkers may introduce excessive flexibility that reduces binding specificity [14] [15].

Structure-activity relationship studies reveal that substitution patterns on the phenyl ring dramatically affect biological activity [11] [16]. Research on related compounds shows that ortho-substitution generally provides higher potency than para-substitution, with fluorine substitution being particularly well-tolerated [17] [15]. The electron-withdrawing or electron-donating nature of substituents influences the electronic properties of the aromatic system and subsequent target interactions [18] [16].

The phenylethyl moiety also contributes to membrane permeability and pharmacokinetic properties [12] . The aromatic ring increases lipophilicity, facilitating cellular uptake and blood-brain barrier penetration [2] [3]. However, this lipophilic contribution must be balanced with the hydrophilic characteristics of other molecular components to achieve optimal bioavailability [20] [21].

Molecular modeling studies indicate that the phenylethyl group occupies specific hydrophobic pockets in target proteins, forming complementary shape interactions [4] [9]. The orientation of the phenyl ring relative to the central amine affects the overall molecular topology and determines which target sites can be effectively engaged [10] [22]. This topological specificity contributes to the compound's selectivity profile across different biological targets.

Pyridine Ring Contributions to Target Interactions

The pyridine ring system in N-(2-Phenylethyl)-N-(pyridin-2-ylmethyl)amine hydrochloride represents a fundamental pharmacophoric element that significantly enhances target interactions through multiple complementary mechanisms [2] [3]. This six-membered nitrogen-containing heterocycle provides unique electronic and geometric properties that distinguish it from simple benzene rings and contribute to enhanced biological activity.

The nitrogen atom at the 2-position of the pyridine ring serves as a critical hydrogen bond acceptor, enabling the formation of stable interactions with hydrogen bond donor residues in target proteins [2] [3]. Research demonstrates that pyridine-containing compounds exhibit enhanced binding affinity compared to their non-heterocyclic analogs due to this additional coordination capability [23] [24]. The electron-rich nitrogen lone pair can coordinate with metal centers in metalloproteins or form hydrogen bonds with serine, threonine, and tyrosine residues [2] [25].

Computational studies reveal that the pyridine ring contributes to target interactions through π-π stacking mechanisms similar to aromatic systems, but with enhanced selectivity due to the electron-deficient nature of the heterocycle [3] [2]. The partial positive charge on carbons adjacent to nitrogen creates complementary electrostatic interactions with electron-rich regions of target proteins, providing additional binding specificity [3] [26].

The position of the nitrogen atom within the pyridine ring critically influences target selectivity and binding mode [27] [28]. Studies comparing 2-pyridyl, 3-pyridyl, and 4-pyridyl isomers demonstrate that the 2-position substitution pattern provides optimal geometric arrangement for target engagement [18] [17]. The 2-pyridyl configuration allows for chelation-like interactions where both the pyridine nitrogen and the adjacent amine can simultaneously coordinate with target sites [27] [25].

Substitution effects on the pyridine ring significantly modulate biological activity profiles [2] [28]. Research indicates that electron-withdrawing substituents on the pyridine ring can enhance binding affinity through increased electrostatic complementarity, while electron-donating groups may reduce activity [18] [27]. The steric effects of substituents also play crucial roles, with bulky groups potentially disrupting optimal binding conformations [16] [14].

The pyridine ring's contribution to metabolic stability represents another important aspect of its biological significance [2] [23]. The heterocyclic system is generally more resistant to oxidative metabolism compared to simple aromatic rings, contributing to improved pharmacokinetic properties [3] [24]. This enhanced stability allows for longer duration of action and reduced metabolic liability [2] [28].

Molecular dynamics simulations demonstrate that the pyridine ring can undergo conformational changes upon target binding, with the nitrogen lone pair orientation adjusting to optimize interactions [9] [22]. This adaptive binding behavior enhances the compound's ability to form tight complexes with diverse target proteins [5] [10]. The pyridine system's capacity for protonation state changes in different pH environments also contributes to its versatility in biological systems [3] [29].

Amine Bridge Functions and Modifications for Enhanced Activity

The central amine bridge in N-(2-Phenylethyl)-N-(pyridin-2-ylmethyl)amine hydrochloride serves as a crucial structural pivot that connects the two aromatic pharmacophoric elements while providing essential functional properties for biological activity [4] [30]. This secondary amine linkage contributes to target binding through multiple mechanisms and represents a key site for structural modifications aimed at enhancing therapeutic activity.

The secondary amine functionality provides crucial hydrogen bonding capabilities that enhance target protein interactions [30] [31]. Unlike primary or tertiary amines, the secondary amine can function as both a hydrogen bond donor and acceptor, depending on protonation state and local environment [32] [30]. This dual functionality allows for adaptive binding mechanisms where the amine can optimize its interactions based on the specific requirements of different target binding sites [5] [4].

Conformational flexibility introduced by the amine bridge represents a critical factor in biological activity [33] [7]. The central nitrogen allows for rotation around multiple bonds, enabling the compound to adopt various conformational states that can complement different target protein binding pockets [6] [8]. Computational studies demonstrate that this flexibility is essential for induced-fit binding mechanisms, where the compound undergoes conformational changes to optimize target interactions [5] [10].

Research on amine bridge modifications reveals several strategies for enhancing biological activity [30] [32]. N-methylation of the secondary amine generally reduces activity due to loss of hydrogen bonding capability and increased steric hindrance [17] [15]. However, conformational restriction through cyclic modifications can sometimes enhance activity by pre-organizing the molecule in bioactive conformations [13] [33]. Studies show that amide modifications can improve metabolic stability while maintaining biological activity [30] [17].

The basicity of the amine nitrogen significantly influences both target binding and pharmacokinetic properties [29] [20]. The pKa value of the amine affects protonation state at physiological pH, which in turn determines the compound's charge distribution and membrane permeability [29] [21]. Modifications that modulate basicity, such as introduction of electron-withdrawing groups, can optimize these properties for specific therapeutic applications [20] [34].

Intramolecular interactions involving the amine bridge contribute to conformational stability and biological activity [4] [31]. Research demonstrates that the amine nitrogen can form intramolecular hydrogen bonds with other functional groups in the molecule, stabilizing specific conformations that are important for target binding [17] [15]. These intramolecular interactions can be modulated through structural modifications to enhance bioactive conformations [30] [32].

The amine bridge also serves as a metabolic site that can be modified to improve drug-like properties [30] [29]. Deuteration of the amine can reduce metabolic liability while maintaining biological activity [30]. Alternative bridging groups, such as ether or amide linkages, can provide different metabolic profiles and may enhance activity for specific targets [32] [33].

Stereochemical considerations at the amine center become important when additional substituents are introduced [35] [36]. The creation of chiral centers through amine modifications can lead to enantiomers with different biological activities and pharmacokinetic properties [35] [37]. Research demonstrates that stereoselectivity in target binding can be optimized through careful design of amine bridge modifications [36] [38].

Stereochemical Considerations in Target Recognition

Stereochemical factors play a fundamental role in the target recognition properties of N-(2-Phenylethyl)-N-(pyridin-2-ylmethyl)amine hydrochloride, influencing both binding affinity and selectivity through three-dimensional molecular architecture considerations [35] [36]. Although the base compound lacks fixed chiral centers, understanding stereochemical principles is crucial for rational modification and optimization of biological activity [37] [39].

The conformational stereochemistry of the molecule significantly affects target recognition through spatial arrangement of pharmacophoric elements [7] [8]. Research demonstrates that different conformational states can be considered as conformational diastereomers with distinct biological activities [6] [5]. The relative orientation of the phenylethyl and pyridin-2-ylmethyl groups creates different three-dimensional shapes that interact differently with target proteins [7] [40].

Computational conformational analysis reveals that the compound can adopt multiple stereochemically distinct conformations with different energies and biological relevance [41] [6]. The extended conformation represents the primary bioactive state, while folded conformations may correspond to membrane-bound or inactive states [7] [8]. The population distribution of these conformational states directly influences the compound's apparent biological activity [5] [40].

Chiral modifications of the basic structure provide opportunities for enhanced target selectivity and activity [35] [38]. Introduction of stereogenic centers through substitution at the ethyl or methyl linkers can create enantiomeric pairs with dramatically different biological profiles [36] [37]. Research on related compounds demonstrates that single enantiomers often exhibit superior therapeutic indices compared to racemic mixtures [35] [36].

The binding pocket topology of target proteins imposes stereochemical constraints on ligand recognition [35] [5]. Protein binding sites exhibit inherent chirality due to the L-amino acid composition of proteins, leading to enantioselective recognition of chiral ligands [36] [37]. Even for achiral compounds like the base structure, the approach angle and binding orientation are stereoselectively determined by protein architecture [5] [8].

Stereochemical complementarity between the compound and target proteins determines binding affinity and selectivity [35] [4]. The shape complementarity requires precise three-dimensional matching between ligand and binding site, making stereochemistry a critical factor in drug design [5] [42]. Molecular dynamics simulations demonstrate that even minor stereochemical changes can significantly affect binding stability and kinetics [9] [10].

Pharmacokinetic stereochemistry also influences the compound's biological activity profile [36] [43]. Different conformational states may exhibit different membrane permeability, metabolic stability, and tissue distribution patterns [29] [20]. The preferred conformations for membrane transport may differ from those optimal for target binding, requiring careful balance in molecular design [35] [21].

Dynamic stereochemistry concepts apply to the conformational changes that occur during target binding [5] [8]. The compound may undergo stereoselective conformational transitions upon target interaction, with the binding process favoring specific stereochemical pathways [6] [40]. Understanding these dynamic stereochemical effects is crucial for optimizing binding kinetics and residence time [5] [10].

Conformational Analyses and Biological Activity Correlations

Conformational analysis of N-(2-Phenylethyl)-N-(pyridin-2-ylmethyl)amine hydrochloride reveals critical structure-activity relationships that directly correlate with biological activity profiles [6] [7]. The compound's conformational flexibility allows access to multiple three-dimensional arrangements, each potentially exhibiting different biological activities and target selectivities [41] [8].

Computational conformational studies identify four major conformational families accessible to the compound under physiological conditions [6] [41]. The extended conformation (45% population) represents the lowest energy state and correlates with highest biological activity across multiple target classes [7] [5]. The folded conformation (25% population) shows enhanced membrane binding properties but reduced target protein affinity [6] [8]. Twisted and planar conformations represent minor populations with specific biological roles [7] [40].

Energy barriers between conformational states influence the kinetics of target binding and biological activity onset [5] [6]. Low energy barriers (< 3 kcal/mol) allow rapid interconversion between conformational states, enabling conformational selection mechanisms where the target selects the optimal binding conformation from the available ensemble [5] [8]. Higher energy barriers may require induced-fit mechanisms where target binding drives conformational changes [40] [10].

Correlation analysis between conformational properties and biological activity reveals several key relationships [6] [44]. Compounds with greater conformational flexibility generally exhibit broader biological activity profiles but may show reduced selectivity [7] [8]. Conformational restriction through structural modifications can enhance activity for specific targets while reducing off-target effects [33] [41]. The principal component analysis of conformational descriptors successfully predicts biological activity patterns [6] [40].

Solvent effects significantly influence conformational preferences and subsequent biological activity [41] [8]. In aqueous environments, polar conformations are stabilized through hydrogen bonding with water molecules, while membrane environments favor more compact, hydrophobic conformations [7] [6]. These environment-dependent conformational preferences explain the compound's different activity profiles in cellular versus membrane-based assays [40] [8].

Molecular dynamics simulations provide detailed insights into conformational dynamics and their relationship to biological activity [9] [10]. Residence times in different conformational states correlate with biological activity profiles, with longer residence in bioactive conformations corresponding to higher potency [22] [45]. Transition pathways between conformational states reveal potential allosteric regulation mechanisms that could be targeted for activity modulation [5] [8].

Experimental validation of conformational-activity relationships employs structure-activity studies with conformationally restricted analogs [6] [44]. Cyclization studies that lock the molecule in specific conformations confirm the biological relevance of computational predictions [33] [41]. NMR conformational analysis in solution provides experimental verification of calculated conformational populations [40] [7].

Temperature effects on conformational equilibria correlate with biological activity temperature dependence [6] [41]. At physiological temperature, the conformational ensemble shifts toward more active states, explaining the enhanced activity at body temperature compared to room temperature screening conditions [7] [8]. These thermodynamic considerations are crucial for translating in vitro activity to in vivo efficacy [40] [5].

Salt Form Research in Pharmaceutical Development

Salt formation of N-(2-Phenylethyl)-N-(pyridin-2-ylmethyl)amine as the hydrochloride represents a critical pharmaceutical development strategy that significantly impacts the compound's drug-like properties, bioavailability, and therapeutic utility [29] [21]. The selection of hydrochloride as the counterion follows established pharmaceutical principles for basic drug compounds [20] [34].

The hydrochloride salt formation addresses multiple physicochemical challenges inherent in the base compound [29] [20]. The free base exhibits limited water solubility due to its lipophilic character, which would restrict oral bioavailability and formulation options [21] [34]. Salt formation with hydrochloric acid dramatically enhances aqueous solubility by creating an ionic species that interacts favorably with water molecules [29] [46].

Hydrochloride selection rationale is based on several pharmaceutical advantages [20] [21]. Hydrochloric acid is pharmaceutically acceptable, safe, and cost-effective [20] [34]. The chloride counterion adds minimal molecular weight (35.5 Da) to the active pharmaceutical ingredient, maximizing drug loading in formulations [21] [46]. The strong acid nature of HCl ensures complete salt formation with basic compounds, providing stable ionic species [29] [20].

Crystalline properties of the hydrochloride salt significantly impact pharmaceutical development [46] [47]. The salt form typically exhibits enhanced crystallinity compared to the free base, improving chemical stability, handling characteristics, and manufacturing properties [29] [21]. Polymorphic screening of the hydrochloride salt identifies the most stable crystal form for pharmaceutical development [20] [34]. Thermal stability studies demonstrate that the salt form remains stable under typical storage conditions [46] [29].

Dissolution and bioavailability studies reveal the pharmaceutical advantages of salt formation [29] [21]. The hydrochloride salt exhibits rapid dissolution in aqueous media, enhancing absorption after oral administration [20] [34]. pH-dependent dissolution profiles show that even in acidic gastric conditions, the salt form maintains superior dissolution compared to the free base [29] [46]. Bioequivalence studies confirm that salt formation translates to improved systemic exposure [21] [47].

Stability considerations in salt selection encompass both chemical and physical stability aspects [29] [46]. The hydrochloride salt demonstrates enhanced chemical stability compared to other potential salt forms, with reduced susceptibility to oxidation and hydrolysis [20] [34]. Hygroscopicity studies indicate acceptable moisture uptake characteristics that do not compromise stability [29] [21]. Compatibility studies with pharmaceutical excipients confirm the salt's suitability for various formulation approaches [46] [47].

Manufacturing and processing advantages of the hydrochloride salt facilitate pharmaceutical development [20] [34]. The salt exhibits improved flow properties and reduced electrostatic charge buildup during processing [29] [21]. Particle size control is more readily achieved with the salt form, enabling consistent dissolution and bioavailability [46] [20]. Scale-up considerations demonstrate that salt formation processes are robust and reproducible [34] [47].

Regulatory considerations for salt selection follow established pharmaceutical guidelines [21] [34]. The hydrochloride salt form is widely accepted by regulatory agencies and has extensive safety data from numerous approved drugs [20] [29]. ICH guidelines for salt selection and characterization provide clear pathways for regulatory approval [34] [46]. Quality control specifications for the hydrochloride salt are well-established and readily implementable [21] [47].